Ammonium gluconate
Overview
Description
Ammonium gluconate is a chemical compound with the molecular formula C6H11O7NH4. It is the ammonium salt of gluconic acid, which is derived from glucose. This compound is known for its solubility in water and its use in various industrial and scientific applications.
Mechanism of Action
Target of Action
Ammonium gluconate primarily targets the enzymatic processes involved in the transformation of potato starch in potato starch wastewater . It interacts with enzymes such as α-amylase and glucoamylase , which are crucial for the hydrolysis process .
Mode of Action
This compound’s mode of action involves its interaction with these enzymes to facilitate the liquefaction and saccharification of starch . This process is necessary to obtain glucose, which directly determines the yield of this compound .
Biochemical Pathways
The biochemical pathways affected by this compound involve the hydrolysis of starch . The optimum parameters of the hydrolysis process include specific concentrations of α-amylase and glucoamylase, reaction time, temperature, and pH . Following this, this compound is produced using glucose oxidase and catalase .
Result of Action
The result of this compound’s action is the production of a crude liquid containing this compound, protein, total nitrogen, total carbon, organic carbon, and ammonium salt . This process helps to solve environmental pollution by transforming potato starch into value-added products .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of potato starch wastewater . The pH of the solution is maintained in the range of 6.8±0.2 during the production of this compound . The environmental pollution was solved by using potato starch to produce value-added products .
Biochemical Analysis
Biochemical Properties
Ammonium gluconate interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in the metabolism of gluconate, which is well characterized in prokaryotes where it is degraded following phosphorylation by gluconokinase .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. For instance, in maize seedlings under NaCl stress, it was found that seedlings treated with this compound maintained lower Na+ content, higher chlorophyll content, higher CAT and POD activity, compared with those without this compound .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For example, it has been demonstrated that ammonium bismuth citrate and bismuth subcarbonate effectively enhanced PCR amplification of the GNAS1 promoter region and APOE gene of Homo sapiens mediated by Ex Taq DNA polymerase within the appropriate concentration range .
Metabolic Pathways
This compound is involved in the metabolic pathways related to gluconate metabolism. Gluconate enters the cell via a specific permease and is subsequently phosphorylated into 6-phosphogluconate, an intermediate of the oxidative PP pathway .
Transport and Distribution
Ammonium transporters in plants have been found to mediate the essential transport of ammonium across membranes
Subcellular Localization
The subcellular localization of ammonium transporters has been studied in some organisms. For instance, in the coral Stylophora pistillata, an ammonium transporter was found to localize on the apical side of the calcifying cells and in their intracellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium gluconate can be synthesized through the fermentation of glucose using the fungus Aspergillus niger. The glucose is first converted into gluconic acid, which is then neutralized with liquid ammonia to form this compound. The reaction conditions typically involve maintaining a controlled pH and temperature to optimize the yield of the product .
Industrial Production Methods
In industrial settings, this compound is often produced using a multi-enzyme process. This involves the enzymatic hydrolysis of potato starch wastewater, followed by the action of glucose oxidase and catalase to convert the glucose into gluconic acid. The gluconic acid is then neutralized with ammonia to produce this compound .
Chemical Reactions Analysis
Types of Reactions
Ammonium gluconate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to produce gluconic acid and other oxidation products.
Reduction: It can be reduced to form different derivatives of gluconic acid.
Substitution: this compound can participate in substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the ammonium ion with other cations.
Major Products
The major products formed from these reactions include gluconic acid, metal gluconates, and other gluconate derivatives.
Scientific Research Applications
Ammonium gluconate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent and a precursor for the synthesis of other gluconate compounds.
Biology: It serves as a carbon source in microbial culture media and is used in studies involving microbial metabolism.
Medicine: this compound is explored for its potential use in pharmaceuticals and as a component in medical formulations.
Industry: It is used in concrete retarders, cleaning agents, and as a corrosion inhibitor
Comparison with Similar Compounds
Similar Compounds
- Calcium gluconate
- Sodium gluconate
- Potassium gluconate
- Zinc gluconate
Comparison
Ammonium gluconate is unique in its solubility and its ability to act as a nitrogen source in addition to being a carbon source. Unlike calcium gluconate and zinc gluconate, which are primarily used for their mineral content, this compound is valued for its dual role in providing both nitrogen and carbon. This makes it particularly useful in agricultural and microbial applications .
Biological Activity
Ammonium gluconate is a compound formed from the reaction of gluconic acid and ammonium ions, represented by the molecular formula C₆H₁₁O₇NH₄. This white crystalline salt is highly soluble in water and has garnered attention for its diverse biological activities, particularly in agriculture, microbiology, and human health.
This compound is synthesized through the oxidation of glucose, resulting in gluconic acid, which then reacts with ammonia. The general reaction can be summarized as follows:
This compound is recognized for its low toxicity and is generally considered safe for various applications, although it can cause mild irritation upon direct contact.
1. Agricultural Applications
This compound has been identified as a potent biostimulant in agriculture. Its biological activities include:
- Seed Germination Enhancement : It softens seed coats, facilitating water uptake and improving germination rates. Studies have shown that seeds treated with this compound exhibit improved germination compared to untreated controls.
- Stimulation of Enzymatic Activity : It enhances the activity of α-amylase, an enzyme critical for starch breakdown during seed germination.
- Stress Resistance : this compound has been shown to improve plant growth under stress conditions such as salinity. It aids in nutrient absorption by facilitating ion flux across plant membranes, thereby enhancing overall plant health .
2. Microbial Interactions
Research on Corynebacterium glutamicum indicates that ammonium limitation leads to significant metabolic changes within the organism. When exposed to this compound, this bacterium exhibits alterations in gene expression related to nitrogen assimilation and amino acid biosynthesis, suggesting its role in microbial metabolism .
Table 1: Gene Expression Changes in Corynebacterium glutamicum
Gene Category | Number of Altered Genes |
---|---|
Transport Proteins | 285 |
Nitrogen Metabolism | 74 |
Energy Generation | Variable |
Protein Turnover | Variable |
3. Human Health Implications
While primarily studied in agricultural contexts, this compound's metabolic pathways are also relevant to human health. Research indicates that gluconate metabolism can influence anabolic pathways linked to the hexose monophosphate shunt (HMS), which is crucial for cellular metabolism .
Case Study 1: this compound as a Biostimulant
A study investigated the effects of different concentrations of this compound on plant growth under saline conditions. The results indicated that a concentration of 3.2 g/L significantly improved chlorophyll content and fresh weight compared to controls.
Table 2: Effects of this compound on Plant Growth
Concentration (g/L) | Chlorophyll Content (mg/g) | Fresh Weight (g) |
---|---|---|
Control | 0.5 | 10 |
1.6 | 0.7 | 12 |
3.2 | 1.2 | 18 |
Case Study 2: Microbial Adaptation to Ammonium Limitation
In a controlled study on Corynebacterium glutamicum, researchers found that exposure to this compound resulted in a rearrangement of cellular transport mechanisms and metabolic pathways, highlighting its potential role in microbial biotechnology .
Properties
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O7/c7-1-2(8)3(9)4(10)5(11)6(12)13/h2-5,7-11H,1H2,(H,12,13)/t2-,3-,4+,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHNJXZEOKUKBD-SQOUGZDYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O7 | |
Record name | GLUCONIC ACID | |
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Related CAS |
124423-64-9, Array | |
Record name | D-Gluconic acid, homopolymer | |
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DSSTOX Substance ID |
DTXSID8027169, DTXSID8042000 | |
Record name | D-Gluconic acid | |
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Record name | Gluconic acid | |
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Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA, Colourless to light yellow, clear syrupy liquid, Light brown solid; Commercial product is 50% aqueous solution; [Hawley] 50% aqueous solution: Pale yellow liquid; [MSDSonline], Solid, WHITE CRYSTALLINE POWDER. | |
Record name | D-Gluconic acid | |
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Record name | GLUCONIC ACID | |
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Record name | Gluconic acid | |
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Solubility |
FREELY SOL IN WATER; SLIGHTLY SOL IN ALC, INSOLUBLE IN ETHER AND MOST OTHER ORGANIC SOLVENTS, 316 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 100 (good) | |
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Density |
1.24 @ 25 °C/4 °C, 1.23 g/cm³ | |
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Color/Form |
NEEDLES FROM ETHANOL & ETHER, CRYSTALS | |
CAS No. |
526-95-4, 133-42-6 | |
Record name | Gluconic acid | |
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Melting Point |
131 °C, 113 - 118 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of ammonium gluconate?
A1: this compound (AG) has shown promise in two main areas:
- Agriculture: AG can act as a fertilizer, particularly under salt stress conditions. [] Research suggests that it can improve soil fertility and mitigate the negative effects of high salt concentrations on plants like maize. This is attributed to its ability to decrease sodium ion (Na+) uptake, enhance chlorophyll content, and promote root activity in maize seedlings. []
Q2: How does this compound mitigate salt stress in plants?
A2: Research on maize seedlings suggests several mechanisms:
- Reduced Na+ uptake: AG treatment appears to lower the accumulation of Na+ in plant tissues. []
- Enhanced antioxidant activity: AG treated plants exhibit higher activity of antioxidant enzymes like catalase (CAT) and peroxidase (POD), which protect against salt-induced oxidative stress. []
- Modified root architecture: While AG may reduce the total size and length of the root system, it seems to promote root diameter and root activity, potentially enhancing nutrient and water uptake under stress. []
Q3: Is this compound a better fertilizer option under salt stress compared to other nitrogen sources?
A3: While more research is needed, preliminary studies indicate that AG might be advantageous compared to ammonium carbonate (AC). [] Maize seedlings treated with AG displayed better growth parameters, including larger root systems, compared to those treated with AC under the same NaCl concentrations. [] This suggests a potential benefit of the combined nitrogen and organic carbon source provided by AG.
Q4: Are there any safety concerns regarding the use of this compound, particularly in its pharmaceutical applications?
A4: While AG itself appears to have low toxicity, concerns arise with ammonium antimonyl gluconate, investigated for schistosomiasis treatment. [, ] Antimony compounds can be toxic, and research highlights the need for carefully controlled dosages. [] Additionally, the interaction of ammonium antimonyl gluconate with other substances, like sodium dimercaptosuccinate (SDS), can significantly alter its toxicity and metabolism. []
Q5: What analytical techniques are employed in the study of this compound and its derivatives?
A5: Various methods are utilized, including:
- Chromatography: This technique, specifically ion-exchange and paper chromatography, is used to separate and identify compounds like deoxycytidine in urine samples from rats treated with antimonyl this compound. []
- Spectrophotometry: This method helps quantify compounds based on their light absorption properties. In the context of ammonium antimonyl gluconate research, it is used alongside chromatography to measure deoxycytidine levels. []
- Radioactive labeling: Employing radioactive isotopes like radioactive antimony allows researchers to track the distribution and excretion of compounds like ammonium antimonyl gluconate in animal models. []
Q6: Are there any known interactions between this compound and other substances?
A6: Yes, research points to interactions with:
- Sodium dimercaptosuccinate (SDS): Co-administration of SDS with ammonium antimonyl gluconate significantly impacts the latter's toxicity, metabolism, and excretion. [] SDS appears to reduce the toxicity and increase the excretion rate of antimony. []
- Amino Acids: Studies on hair care products suggest potential interactions between mixtures containing 3-hydroxypropyl this compound and gluconamide derivatives with amino acids present in hair fibers. [] This interaction is believed to contribute to the hair-strengthening properties of these mixtures. []
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